molecular formula C10H19NO B13602725 3-((Tetrahydro-2h-pyran-4-yl)methyl)pyrrolidine

3-((Tetrahydro-2h-pyran-4-yl)methyl)pyrrolidine

Cat. No.: B13602725
M. Wt: 169.26 g/mol
InChI Key: RJTIUZVAEPCYSX-UHFFFAOYSA-N
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Description

3-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a tetrahydropyran moiety via a methylene bridge. This compound is of interest due to its unique structure, which combines the properties of both pyrrolidine and tetrahydropyran, making it valuable in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine typically involves the reaction of pyrrolidine with tetrahydropyran derivatives. One common method is the nucleophilic substitution reaction where pyrrolidine reacts with a tetrahydropyran-4-ylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

3-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. The tetrahydropyran moiety can enhance the compound’s solubility and stability, facilitating its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: A simpler compound with a similar ring structure but lacking the pyrrolidine moiety.

    Pyrrolidine: A basic structure without the tetrahydropyran ring.

    4-(Hydroxymethyl)tetrahydropyran: A compound with a hydroxymethyl group instead of the pyrrolidine ring.

Uniqueness

3-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine is unique due to its combined structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

3-(oxan-4-ylmethyl)pyrrolidine

InChI

InChI=1S/C10H19NO/c1-4-11-8-10(1)7-9-2-5-12-6-3-9/h9-11H,1-8H2

InChI Key

RJTIUZVAEPCYSX-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CC2CCOCC2

Origin of Product

United States

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